molecular formula C11H20N2O3 B2769194 (S)-1-Boc-N-methylpyrrolidine-2-carboxamide CAS No. 74360-79-5

(S)-1-Boc-N-methylpyrrolidine-2-carboxamide

Cat. No.: B2769194
CAS No.: 74360-79-5
M. Wt: 228.292
InChI Key: JTLUSFVWHVIZGT-QMMMGPOBSA-N
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Description

(S)-1-Boc-N-methylpyrrolidine-2-carboxamide is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group attached to the nitrogen atom of the pyrrolidine ring

Scientific Research Applications

(S)-1-Boc-N-methylpyrrolidine-2-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.

    Biology: The compound is employed in the development of enzyme inhibitors and as a precursor in the synthesis of biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

Target of Action

Boc-L-Pro-NHMe, also known as Tert-butyl (2S)-2-(methylcarbamoyl)pyrrolidine-1-carboxylate or (S)-1-Boc-N-methylpyrrolidine-2-carboxamide, is a biochemical reagent . It has been shown that these complex compounds possess specific targets on cell plasmatic membranes and can affect some neuroreceptor systems (GABA and Ach, in particular) as highly selective allosteric modulators .

Biochemical Pathways

Boc-L-Pro-NHMe is involved in the modulation of GABA and Ach neuroreceptor systems . These systems play a crucial role in the regulation of mood, motivation, and other cognitive functions . The compound’s action on these systems could potentially have implications in the treatment of neurological disorders such as Parkinson’s disease and depression .

Pharmacokinetics

Boc-L-Pro-NHMe exhibits good enzymatic stability. It has been found to be stable for at least 180 minutes of incubation in the presence of PEP, amino-and carboxy-peptidases, as well as blood plasma . This stability allows the compound to reach its corresponding biological targets in the organism and become additional monoamines and regulatory peptides .

Result of Action

The result of Boc-L-Pro-NHMe’s action is the modulation of neuroreceptor systems, specifically GABA and Ach . This modulation can potentially lead to changes in mood, motivation, and other cognitive functions .

Action Environment

The three-dimensional structure of a peptide like Boc-L-Pro-NHMe is strongly influenced by its solvent environment . The solvent environment can affect the compound’s conformation, and thus its ability to interact with its targets . Therefore, the efficacy and stability of Boc-L-Pro-NHMe can be influenced by environmental factors such as the presence of other compounds, pH, temperature, and solvent conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available (S)-pyrrolidine-2-carboxylic acid.

    Protection: The carboxylic acid group is protected using a Boc anhydride in the presence of a base such as triethylamine, resulting in the formation of (S)-1-Boc-pyrrolidine-2-carboxylic acid.

    Methylation: The protected carboxylic acid is then subjected to methylation using methyl iodide and a base like potassium carbonate to yield (S)-1-Boc-N-methylpyrrolidine-2-carboxylic acid.

    Amidation: Finally, the carboxylic acid is converted to the corresponding amide using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to obtain this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Boc-N-methylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

    Reduction: Reduced forms such as primary or secondary amines.

    Substitution: Substituted derivatives with various alkyl or aryl groups.

Comparison with Similar Compounds

    (S)-1-Boc-pyrrolidine-2-carboxamide: Lacks the N-methyl group, resulting in different reactivity and applications.

    (S)-N-methylpyrrolidine-2-carboxamide: Lacks the Boc protecting group, leading to different stability and reactivity.

    (S)-1-Boc-N-ethylpyrrolidine-2-carboxamide: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties.

Uniqueness: (S)-1-Boc-N-methylpyrrolidine-2-carboxamide is unique due to the presence of both the Boc protecting group and the N-methyl group, which confer specific reactivity and stability. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

IUPAC Name

tert-butyl (2S)-2-(methylcarbamoyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-7-5-6-8(13)9(14)12-4/h8H,5-7H2,1-4H3,(H,12,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLUSFVWHVIZGT-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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